5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a structurally complex heterocyclic molecule featuring a pyrrol-2-one core substituted with diverse functional groups. Key structural elements include:
- A furan-2-carbonyl moiety at position 4, introducing electron-withdrawing and hydrogen-bonding capabilities.
- A 3-hydroxy group, enabling tautomerization and hydrogen-bond interactions.
This compound belongs to a class of pyrrol-2-one derivatives studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. Its synthesis likely involves multi-step reactions, such as cyclocondensation of aldehydes with β-ketoesters or amides under mild conditions, analogous to methods described for related pyrrol-2-ones .
Properties
Molecular Formula |
C25H19N3O5S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19N3O5S/c1-15-26-27-25(34-15)28-21(20(23(30)24(28)31)22(29)19-8-5-13-32-19)17-9-11-18(12-10-17)33-14-16-6-3-2-4-7-16/h2-13,21,30H,14H2,1H3 |
InChI Key |
KGKDMLHNOQVRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
Formation of the benzyloxyphenyl intermediate: This can be achieved through the reaction of benzyl alcohol with a phenol derivative under basic conditions.
Introduction of the furan-2-carbonyl group: This step may involve the acylation of the benzyloxyphenyl intermediate with a furan-2-carbonyl chloride in the presence of a base.
Cyclization to form the pyrrol-2-one ring: The cyclization reaction can be carried out using appropriate reagents and conditions to form the pyrrol-2-one core.
Incorporation of the thiadiazolyl group: This step may involve the reaction of the intermediate with a thiadiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The furan-2-carbonyl group can be reduced to a furan-2-methyl group under suitable conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the furan-2-carbonyl group would yield a furan-2-methyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: The compound’s unique structure may exhibit biological activity, making it a potential candidate for drug development.
Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The benzyloxy group in the target compound may enhance membrane permeability compared to the tert-butyl (Compound 20) or dimethylamino (Compound 21) groups .
Tautomerization and Stability: The 3-hydroxy group on the pyrrol-2-one core enables keto-enol tautomerism, similar to hydroxypyrazole derivatives (e.g., Compound 5 in ). Intramolecular hydrogen bonding with the furan-carbonyl group likely stabilizes the enol form, influencing reactivity .
Stereochemical Complexity: The target compound’s stereochemistry remains uncharacterized in the provided evidence. However, techniques like NOESY correlations and optical rotation comparisons (as used for dendalone derivatives ) would be critical for resolving configurations.
Spectroscopic and Crystallographic Comparisons
- NMR Data : The target compound’s 1H-NMR would show signals for the benzyloxy aromatic protons (~7.3–7.5 ppm), furan protons (~6.5–7.0 ppm), and thiadiazole methyl (~2.5 ppm), aligning with data for Compound 20 and 21 .
- X-ray Crystallography : Software like SHELXL () and WinGX () are essential for resolving bond lengths/angles, particularly for the thiadiazole and pyrrol-2-one rings.
Structure-Activity Relationship (SAR) Trends
- Electron Effects : The electron-withdrawing furan-carbonyl group may reduce electron density at the pyrrol-2-one core, affecting binding to enzymatic targets.
- Heterocyclic Diversity : Thiadiazole rings are associated with antimicrobial activity, suggesting the target compound may outperform analogs like Compound 20 in such applications .
Biological Activity
The compound 5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.5 g/mol. Its structure features a pyrrole ring, a furan moiety, and a benzyloxyphenyl group, which contribute to its biological reactivity and interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance, compounds similar to 5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one have been evaluated against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups in the structure enhances their antibacterial activity .
2. Anticancer Properties
The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, derivatives containing the thiadiazole moiety have shown significant inhibition of tumor cell proliferation in vitro. Notably, studies indicated that modifications at specific positions on the thiadiazole ring can enhance anticancer activity .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The furan moiety can participate in reactions with enzymes, potentially inhibiting their activity.
- Receptor Binding : The structural components may allow for binding to specific receptors involved in cellular signaling pathways.
Case Study 1: Antimicrobial Screening
In a comparative study involving various derivatives of thiadiazole compounds, those with specific substitutions exhibited enhanced antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent positioning on the aryl ring for maximizing efficacy .
Case Study 2: Anticancer Activity
Another study assessed the cytotoxic effects of the compound on human prostate cancer cells (PC3). The results showed a significant reduction in cell viability at concentrations ranging from 100 nM to 1 mM after 48 hours of treatment. The mechanism was linked to apoptosis induction through caspase activation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-methoxyphenyl)-4-furoic acid | Methoxy group instead of benzyloxy | Antioxidant properties |
| 3-hydroxyflavone | Hydroxylated flavonoid | Antioxidant and anticancer |
| 1-benzoylindole | Indole derivative with carbonyl | Similar anticancer activity |
This table illustrates the diversity within the chemical space related to this compound while emphasizing its unique functionalities that contribute to specific biological activities.
Q & A
Q. What are the critical steps and optimal conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Coupling of thiadiazole and pyrrolone moieties : Use sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate nucleophilic substitution .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures yields pure product (typical yield: 40–60%) .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures intermediate formation .
Q. Which analytical techniques are most effective for structural characterization?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyloxy phenyl protons at δ 7.2–7.4 ppm; furan carbonyl carbon at δ 160–165 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₃N₃O₅S) with <2 ppm error .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Focus on modifying substituents to assess bioactivity:
- Thiadiazole replacement : Substitute 5-methyl-1,3,4-thiadiazole with thiazole or isoxazole to evaluate changes in enzyme inhibition (e.g., cyclooxygenase-2 selectivity) .
- Benzyloxy phenyl group variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to enhance metabolic stability .
- Biological assays : Test analogs in vitro for cytotoxicity (MTT assay) and target binding (fluorescence polarization) .
Q. How can contradictions in spectral or biological data be resolved?
Common issues and solutions include:
- Variable NMR shifts : Protonation states (e.g., hydroxy group at C3) or solvent polarity (DMSO vs. CDCl₃) may alter chemical shifts. Use deuterated DMSO for consistency .
- Inconsistent bioactivity : Batch-to-batch purity variations (e.g., residual solvents) can skew results. Re-purify via preparative HPLC and validate with LC-MS .
Q. What computational strategies predict binding interactions with biological targets?
Molecular modeling approaches include:
- Docking simulations : Use AutoDock Vina to screen against kinases (e.g., EGFR) or inflammatory targets (COX-2). Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol) .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability (RMSD <2 Å) .
- ADMET prediction : SwissADME evaluates drug-likeness (e.g., LogP <5, TPSA <140 Ų) .
Methodological Considerations
Q. How to optimize reaction yields for scale-up synthesis?
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but require careful temperature control (60–80°C) to avoid decomposition .
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for cross-coupling steps, optimizing ligand ratios (1:1.2 Pd:ligand) .
- Workflow automation : Use flow chemistry for continuous synthesis of intermediates (residence time: 30 min) .
Q. What strategies mitigate challenges in crystallizing this compound?
- Co-crystallization : Add co-formers (e.g., nicotinamide) to improve crystal lattice stability .
- Temperature gradient : Slow cooling (0.5°C/min) from saturated ethanol solution yields X-ray quality crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
